molecular formula C6H11BrN2O2 B1667876 Bromisoval CAS No. 496-67-3

Bromisoval

Cat. No.: B1667876
CAS No.: 496-67-3
M. Wt: 223.07 g/mol
InChI Key: CMCCHHWTTBEZNM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Bromisoval, also known as bromovalerylurea, is a hypnotic and sedative of the bromoureide group . It primarily targets the central nervous system (CNS), where it exerts its sedative and hypnotic effects .

Mode of Action

This compound’s mode of action is similar to that of carbromal, a bromureide which in turn has general properties similar to barbiturates . It increases the central nervous system depressant (CNS depressant) activities , leading to a decrease in nerve activity and resulting in sedation or sleepiness.

Biochemical Pathways

It is known to modulate gabaa receptor-mediated inhibitory neurotransmission , which is a key pathway in the regulation of sleep and wakefulness.

Pharmacokinetics

It is known that the drug is administered orally .

Result of Action

The primary result of this compound’s action is its sedative and hypnotic effects, which are used to induce sleep and reduce anxiety . Chronic use of this compound has been associated with bromine poisoning , indicating that the drug may have toxic effects when used over a long period.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug is marketed over the counter in Asia, usually in combination with nonsteroidal anti-inflammatory drugs . This suggests that the drug’s efficacy and stability may be affected by its combination with other drugs. Furthermore, chronic use of this compound has been associated with bromine poisoning , suggesting that the drug’s action may be influenced by the user’s health condition and usage habits.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromisoval can be synthesized through the bromination of isovaleric acid using the Hell-Volhard-Zelinsky reaction, followed by a reaction with urea . The detailed steps are as follows:

    Bromination of Isovaleric Acid: Isovaleric acid reacts with bromine in the presence of phosphorus tribromide to form alpha-bromo isovaleric acid.

    Formation of Alpha-Bromo Isopentanoyl Bromide: The alpha-bromo isovaleric acid is further reacted with phosphorus tribromide and bromine to produce alpha-bromo isopentanoyl bromide.

    Condensation with Urea: The alpha-bromo isopentanoyl bromide is then condensed with urea to yield this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yield, purity, and cost-effectiveness. The process involves the absorption of bromine hydride gas generated during production to obtain hydrobromic acid, which can be utilized comprehensively, reducing waste discharge .

Chemical Reactions Analysis

Types of Reactions: Bromisoval undergoes various chemical reactions, including:

    Substitution Reactions: this compound can participate in nucleophilic substitution reactions due to the presence of the bromine atom.

    Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions to yield isovaleric acid and urea derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.

    Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.

Major Products Formed:

Scientific Research Applications

Bromisoval has several scientific research applications:

Comparison with Similar Compounds

Uniqueness of Bromisoval: this compound is unique due to its specific chemical structure, which allows it to be synthesized efficiently and used in combination with nonsteroidal anti-inflammatory drugs. Its relatively shorter half-life compared to carbromal makes it less cumulative in tissues, potentially reducing long-term toxicity .

Properties

IUPAC Name

2-bromo-N-carbamoyl-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrN2O2/c1-3(2)4(7)5(10)9-6(8)11/h3-4H,1-2H3,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCCHHWTTBEZNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2040656
Record name Bromisovalum
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2040656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496-67-3
Record name Bromovalerylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=496-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromisoval [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromisoval
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13370
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Butanamide, N-(aminocarbonyl)-2-bromo-3-methyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bromisovalum
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2040656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromisoval
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.115
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BROMISOVAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/469GW8R486
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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